molecular formula C9H14Cl2N2 B6224798 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride CAS No. 2768327-60-0

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride

Cat. No.: B6224798
CAS No.: 2768327-60-0
M. Wt: 221.12 g/mol
InChI Key: YWDLRBMCNZIGTR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-indol-6-yl)methanamine dihydrochloride is a bicyclic amine derivative with the molecular formula C₉H₁₂N₂·2HCl and a molecular weight of 209.12 g/mol (including HCl). Its structure features a partially saturated indole ring (2,3-dihydro-1H-indole) with a methanamine substituent at the 6-position, stabilized as a dihydrochloride salt. Key physicochemical properties include:

  • SMILES: C1CNC2=C1C=CC(=C2)CN
  • InChIKey: WMAWDZVEGVMXBP-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS): 130.3 Ų for [M+H]+ adduct .

Properties

CAS No.

2768327-60-0

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

2,3-dihydro-1H-indol-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;;/h1-2,5,11H,3-4,6,10H2;2*1H

InChI Key

YWDLRBMCNZIGTR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)CN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Dihydroindole Core Construction

The 2,3-dihydro-1H-indole scaffold is typically synthesized via partial hydrogenation of indole derivatives or cyclization of substituted anilines. A scalable approach involves:

Methodology :

  • Starting Material : 6-Substituted indole (e.g., 6-nitroindole or 6-bromoindole).

  • Hydrogenation : Catalytic hydrogenation using Pd/C or Raney Ni under H₂ (1–3 atm) at 50–80°C selectively reduces the indole’s 2,3-double bond to yield 2,3-dihydro-1H-indole.

StepReagents/ConditionsYield (%)
1H₂ (2 atm), Pd/C, EtOH, 60°C85–92

Introduction of Methanamine Group

The methanamine (-CH₂NH₂) moiety is introduced via nucleophilic substitution or reductive amination. Two predominant methods are validated:

Cyanide Substitution and Reduction

Procedure :

  • Cyanide Introduction : React 6-bromo-2,3-dihydro-1H-indole with potassium cyanide (KCN) in DMF at 120°C.

  • Nitrile Reduction : Reduce the nitrile (-CN) to amine (-CH₂NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd).

StepReagents/ConditionsYield (%)
1KCN, DMF, 120°C, 12h70–75
2LiAlH₄, THF, 0°C→RT88–90

Gabriel Synthesis

Procedure :

  • Alkylation : Treat 6-bromo-2,3-dihydro-1H-indole with phthalimide potassium salt in DMSO at 100°C.

  • Deprotection : Hydrolyze the phthalimide intermediate with hydrazine (NH₂NH₂) in ethanol.

StepReagents/ConditionsYield (%)
1Phthalimide K⁺, DMSO, 100°C65–70
2NH₂NH₂, EtOH, reflux80–85

Salt Formation and Purification

The free amine is converted to its dihydrochloride salt via acidification:

Method :

  • Dissolve 1-(2,3-dihydro-1H-indol-6-yl)methanamine in anhydrous ether.

  • Bubble HCl gas through the solution until precipitation completes.

  • Filter and recrystallize from ethanol/water (9:1).

ParameterValue
Purity (HPLC)≥99%
Melting Point215–217°C

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Cyanide SubstitutionHigh-yielding reduction stepToxic cyanide reagentsIndustrial
Gabriel SynthesisAvoids cyanide useMulti-step, lower overall yieldLab-scale

Industrial-Scale Optimization

For large-scale production (>100 kg), the cyanide substitution route is preferred due to:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered (≥95% efficiency).

  • Cost Efficiency : KCN is economical compared to phthalimide reagents.

Analytical Characterization

Critical Quality Attributes :

  • ¹H NMR (D₂O): δ 6.85 (d, J=8 Hz, 1H, ArH), 3.25 (t, J=7 Hz, 2H, CH₂NH₂), 2.95 (m, 4H, dihydroindole CH₂).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/ACN).

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Molecular Formula Substituents/Modifications Key Differences vs. Target Compound Reference
1-(2,3-Dihydro-1H-indol-4-yl)methanamine dihydrochloride C₉H₁₂N₂·2HCl Methanamine at 4-position of dihydroindole Positional isomer; altered receptor interaction
6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride C₉H₁₁ClN·HCl Chloro substitution; inden ring (non-nitrogenous) Reduced aromaticity; increased lipophilicity
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C₁₀H₁₀ClN₃·2HCl Phenyl ring with Cl and imidazole substituents Heteroaromatic imidazole enhances H-bonding
3-(2-Aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride C₈H₁₅Cl₂N₃O Oxazin ring; methyl and ketone groups Increased steric bulk; altered solubility
6-Methoxy-N,N-Diisopropyltryptamine (6-MeO DiPT) hydrochloride C₁₇H₂₆N₂O·HCl Methoxy and isopropyl groups on indole Enhanced serotonin receptor affinity

Physicochemical and Functional Differences

  • Positional Isomerism : The 4-position isomer (C₉H₁₂N₂·2HCl, ) shares the same molecular formula as the target compound but exhibits distinct electronic properties due to the shifted methanamine group. This may alter binding kinetics in biological systems.
  • Heterocyclic Additions: The imidazole-containing analogue ([2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride, ) introduces a hydrogen-bond donor/acceptor, enhancing interactions with polar residues in enzyme active sites.
  • Collision Cross Section (CCS) : The target compound’s CCS (130.3 Ų for [M+H]+) is smaller than bulkier analogues like 6-MeO DiPT (FW 310.9 g/mol, ), suggesting faster diffusion in biological matrices.

Biological Activity

1-(2,3-Dihydro-1H-indol-6-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Structural Information

  • Molecular Formula : C9H12N2·2HCl
  • Molecular Weight : 221.127 g/mol
  • SMILES Notation : C1CNC2=C1C=CC(=C2)CN

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects against various diseases. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride, demonstrate significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that related indole derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
CompoundMIC (µg/mL)Activity Type
Indole Derivative A≤0.25Anti-MRSA
Indole Derivative B16Antifungal

Cytotoxicity

The cytotoxic effects of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride have also been investigated:

  • Cell Line Studies : In vitro studies demonstrated varying degrees of cytotoxicity against V-79 hamster fibroblast cells. Some derivatives exhibited high cytotoxicity, while others showed reduced toxicity profiles .
Cell LineCytotoxicity Level
V-79 Hamster FibroblastHigh
HEK293 (Human Embryonic Kidney)Low

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural analysis and biological assays:

  • Inhibition of Key Enzymes : Indole derivatives may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • Interference with Cellular Signaling : These compounds might modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride:

  • Antifungal Activity : A study reported that certain derivatives had potent antifungal activity against Cryptococcus neoformans with MIC values ≤0.25 µg/mL, indicating their potential for treating fungal infections .
  • Preclinical Trials : Preliminary trials have shown promising results in animal models for treating infections caused by resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves: (i) Alkylation of 6-bromo-2,3-dihydro-1H-indole with a protected methanamine group. (ii) Hydrochloric acid treatment to form the dihydrochloride salt. Purification via column chromatography (silica gel, methanol/dichloromethane) and recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to assess variables:
  • Temperature: Reflux (80–100°C) vs. microwave-assisted synthesis (120°C, 30 min).
  • Catalyst: Palladium(II) acetate vs. Buchwald-Hartwig ligands.
  • Solvent: Toluene vs. DMF for coupling reactions.
    Track intermediates via TLC and optimize stoichiometry (amine:halide ratio 1:1.2). Microwave methods can reduce reaction time by 60% while maintaining >85% yield .

Q. What methodologies are used to study its 5-HT2A receptor binding affinity?

  • Methodological Answer : Radioligand binding assays (³H-ketanserin displacement) in HEK293 cells expressing human 5-HT2A receptors. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare with structural analogs (e.g., 6-methoxy-substituted indenyl derivatives) to identify substituent effects. Molecular docking (AutoDock Vina) predicts binding poses in the receptor’s orthosteric site .

Q. How do structural modifications influence pharmacological activity in SAR studies?

  • Methodological Answer : Synthesize analogs with:
  • Substitutions at the indole 6-position (e.g., methoxy, chloro).
  • Varied amine protecting groups (e.g., Boc, Fmoc).
    Assess changes in logP (HPLC-derived) and receptor selectivity (5-HT2A vs. 5-HT2C). For example, 6-methoxy analogs show 3-fold higher 5-HT2A affinity but reduced metabolic stability in liver microsomes .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer : Validate assays using orthogonal methods:
  • Compare in vitro (cell-based cAMP assays) and in vivo (rodent behavioral models).
  • Control for batch-to-batch variability (e.g., residual solvents quantified via GC-MS).
    Cross-reference with computational ADMET predictions (e.g., SwissADME) to identify outliers due to solubility or permeability issues .

Q. What stability studies are critical for long-term storage of the compound?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via:
  • HPLC for purity loss (>5% indicates instability).
  • Karl Fischer titration for moisture uptake.
  • LC-MS to identify degradation products (e.g., deamination or oxidation byproducts). Store lyophilized samples under argon to prevent HCl loss .

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